Pifithrin-alpha
Overview
Description
Pifithrin-alpha, also known as PFT-α, is a chemical inhibitor of p53 . It is an off-white colored compound with a molecular weight of 367.30 . It is a reversible inhibitor of p53-mediated apoptosis and p53-dependent gene transcription such as cyclin G, p21/waf1, and mdm2 expression .
Synthesis Analysis
PFT-α has been reported to be unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . Both compounds showed limited solubility with PFT-α precipitating out of tissue culture medium at concentrations greater than 30 μmol/L .Molecular Structure Analysis
The molecular formula of Pifithrin-alpha is C16H18N2OS . Its CAS Number is 63208-82-2 .Chemical Reactions Analysis
Pifithrin-α has been reported to inhibit p53 function and protect against a variety of genotoxic agents .Physical And Chemical Properties Analysis
Pifithrin-alpha has a molecular weight of 367.30 . It is soluble in DMSO up to 20 mg/mL . Its melting point is 192.1-192.5 °C . It is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β .Scientific Research Applications
Application in Cancer Research
- Specific Scientific Field: Cancer Research .
- Summary of the Application: Pifithrin-alpha (PFT-α) has been reported to inhibit p53 function and protect against a variety of genotoxic agents . It’s being evaluated for its ability to inhibit p53 function in two wild-type p53 human tumor cell lines .
- Methods of Application: The study involved in vitro testing towards two human wild-type p53–expressing tumor cell lines, A2780 ovarian and HCT116 colon . The IC 50 values for both cell lines were 21.3 ± 8.1 μmol/L for PFT-α and 90.3 ± 15.5 μmol/L for PFT-β .
- Results or Outcomes: There was no evidence of protection by clonogenic assay with either compound in combination with ionizing radiation . Neither compound had any effect on p53, p21, or MDM-2 protein expression following ionizing radiation exposure .
Application in Chemotherapy
- Specific Scientific Field: Chemotherapy .
- Summary of the Application: Pifithrin-alpha (PFTa) is a chemical compound that inhibits p53-dependent apoptosis . It’s currently being evaluated in pre-clinical trials for its ability to alleviate the side effects of chemotherapy .
- Methods of Application: The study hypothesized that PFTa may act as an AhR (aryl hydrocarbon receptor) ligand . Activation of AhR results in translocation to the nucleus, dimerization to its DNA-binding partner (ARNT), and regulation of gene transcription .
- Results or Outcomes: The study characterized PFTa as a potent AhR agonist by demonstrating that PFTa is able to activate gene expression through the CYP1A1 gene promoter as well as DREs, induce expression of CYP1A1, induce DNA binding by AhR/ARNT, as well as competitively displace [3H]TCDD from AhR .
Safety And Hazards
properties
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVCKULCLQGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432994 | |
Record name | Pifithrin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pifithrin-alpha | |
CAS RN |
63208-82-2 | |
Record name | Pifithrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pifithrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pifithrin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIFITHRIN-.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.